molecular formula C7H6F3N B13610917 Methyl 2-amino-4-(difluoromethyl)-5-iodobenzoate

Methyl 2-amino-4-(difluoromethyl)-5-iodobenzoate

Cat. No.: B13610917
M. Wt: 161.12 g/mol
InChI Key: CDLDSWXEOBNDJX-UHFFFAOYSA-N
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Description

Methyl 2-amino-4-(difluoromethyl)-5-iodobenzoate is an organic compound that belongs to the class of benzoates This compound is characterized by the presence of an amino group, a difluoromethyl group, and an iodine atom attached to a benzoate core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-4-(difluoromethyl)-5-iodobenzoate typically involves multi-step organic reactions. One common method includes the iodination of a precursor benzoate compound followed by the introduction of the difluoromethyl group and the amino group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-4-(difluoromethyl)-5-iodobenzoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

Methyl 2-amino-4-(difluoromethyl)-5-iodobenzoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and protein binding due to its unique functional groups.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-amino-4-(difluoromethyl)-5-iodobenzoate involves its interaction with molecular targets such as enzymes and receptors. The difluoromethyl group can enhance the compound’s binding affinity and specificity, while the iodine atom can participate in halogen bonding interactions. These interactions can modulate the activity of the target molecules and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-amino-4,5-difluorobenzoate
  • Methyl 2-amino-4-methylbenzoate
  • Methyl 2-amino-4-iodobenzoate

Uniqueness

Methyl 2-amino-4-(difluoromethyl)-5-iodobenzoate is unique due to the presence of both the difluoromethyl group and the iodine atom. This combination of functional groups imparts distinct chemical properties, such as increased lipophilicity and potential for halogen bonding, which can be advantageous in various applications.

Biological Activity

Methyl 2-amino-4-(difluoromethyl)-5-iodobenzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Structure and Synthesis

This compound can be synthesized through various methods, including nucleophilic substitution reactions and condensation techniques. The synthesis typically involves the introduction of difluoromethyl and iodine substituents onto a benzoate framework, which is crucial for its biological activity.

Pharmacological Properties

The compound exhibits a range of biological activities, which can be categorized as follows:

  • Antimicrobial Activity : this compound has shown promising results against various bacterial strains. In vitro studies indicate that it possesses antibacterial properties, particularly against Staphylococcus aureus and Escherichia coli .
  • Anticancer Potential : Research has indicated that this compound may have anticancer effects. It has been evaluated for its ability to inhibit tumor cell proliferation in several cancer models. The structure-activity relationship (SAR) suggests that modifications to the substituents can enhance its efficacy against specific cancer types .
  • Enzyme Inhibition : The compound acts as an inhibitor of certain enzymes, potentially impacting metabolic pathways involved in disease processes. For instance, it has been noted for its inhibition of ornithine aminotransferase (OAT), which is involved in amino acid metabolism .

The mechanisms by which this compound exerts its biological effects include:

  • Interaction with Biological Targets : The difluoromethyl group enhances lipophilicity, allowing better membrane penetration and interaction with cellular targets.
  • Inhibition of Enzymatic Activity : By binding to active sites of enzymes like OAT, the compound disrupts normal metabolic functions, leading to therapeutic effects.
  • Induction of Apoptosis in Cancer Cells : Studies suggest that the compound may trigger apoptotic pathways in cancer cells, leading to reduced viability .

Case Studies

Several studies have explored the biological activity of this compound:

  • Antibacterial Study : A study conducted using the Resazurin microtiter assay method demonstrated that this compound inhibited the growth of E. coli and S. aureus at concentrations below 50 µM, indicating strong antibacterial potential .
  • Anticancer Evaluation : In vitro assays on various cancer cell lines showed that this compound reduced cell proliferation by up to 70% compared to control groups when treated at optimal concentrations .

Data Table

The following table summarizes key findings related to the biological activity of this compound:

Activity Type Target Organism/Cell Line IC50/Effective Concentration Reference
AntibacterialStaphylococcus aureus<50 µM
AntibacterialEscherichia coli<50 µM
AnticancerVarious cancer cell linesEffective at concentrations <50 µM
Enzyme InhibitionOrnithine AminotransferasePotent inhibition observed

Properties

Molecular Formula

C7H6F3N

Molecular Weight

161.12 g/mol

IUPAC Name

3-(difluoromethyl)-5-fluoroaniline

InChI

InChI=1S/C7H6F3N/c8-5-1-4(7(9)10)2-6(11)3-5/h1-3,7H,11H2

InChI Key

CDLDSWXEOBNDJX-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1N)F)C(F)F

Origin of Product

United States

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